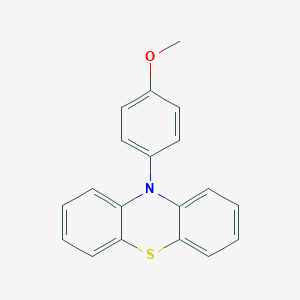

10-(4-Methoxyphenyl)-10h-phenothiazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compound T487 is a small molecule chemokine receptor antagonist that selectively binds to the CXC chemokine receptor 3 (CXCR3). It is primarily investigated for its anti-inflammatory effects and potential therapeutic applications in conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

準備方法

T487 化合物の調製方法は、入手可能な文献では詳しく説明されていません。この化合物は、所望の分子構造を得るために、特定の試薬と条件を含む一連の有機反応によって合成されることが知られています。工業生産方法は、これらの合成経路を最適化して、高収率と高純度を確保する必要がある可能性があります。

化学反応の分析

T487 化合物は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。

置換: この反応は、1 つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。一般的な試薬には、ハロゲンと求核試薬などがあります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究の用途

T487 化合物は、幅広い科学研究の用途があります。

化学: ケモカイン受容体相互作用を研究し、新しいケモカイン受容体アンタゴニストを開発するためのモデル化合物として使用されます。

生物学: 免疫系応答における CXCR3 の役割を調査し、さまざまな生物学的プロセスに対するケモカイン受容体アンタゴニズムの影響を研究するために使用されます。

医学: 関節リウマチ、炎症性腸疾患、乾癬などの炎症性疾患の治療における潜在的な治療用途について研究されています。

科学的研究の応用

Chemical Applications

Synthesis and Building Block:

10-(4-Methoxyphenyl)-10H-phenothiazine serves as a crucial building block in the synthesis of more complex organic molecules. It can be synthesized through methods such as Ullmann coupling, where 4-iodoanisole is reacted with phenothiazine to yield the compound in good yields (approximately 75%) . This compound can further undergo various reactions to produce derivatives with enhanced properties.

Material Science:

In material science, derivatives of this compound have been explored for their electronic properties. For example, studies have shown that phenothiazine-based compounds can exhibit enhanced hole mobility when used in organic electronic devices . The incorporation of the methoxyphenyl group enhances solubility and processability, making these compounds suitable for applications in organic photovoltaics and light-emitting diodes.

Biological Applications

Biochemical Probes:

The compound has been investigated for its ability to act as a biochemical probe due to its interaction with biological targets. Its phenothiazine moiety allows it to intercalate with DNA, potentially affecting gene expression and cellular proliferation . This property makes it a candidate for studying molecular interactions in biological systems.

Anticancer Activity:

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against liver cancer cell lines, showcasing its ability to inhibit cell proliferation . Furthermore, it has been screened alongside other phenothiazine derivatives for their effects on cholinesterase activity, indicating potential neuroprotective roles .

Medicinal Applications

Therapeutic Properties:

The compound is being explored for various therapeutic applications, including anti-inflammatory effects and potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease . Its ability to modulate neurotransmitter activities positions it as a candidate for treating psychiatric disorders as well.

Ferroptosis Inhibition:

Recent studies have identified phenothiazine derivatives as potential inhibitors of ferroptosis—a form of regulated cell death associated with oxidative stress and iron metabolism. The ability of these compounds to prevent ferroptosis suggests their utility in neurodegenerative diseases and acute injury models .

Data Summary

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; synthesized via Ullmann coupling. |

| Material Science | Enhanced hole mobility in organic electronics; suitable for photovoltaics and LEDs. |

| Biochemical Probes | Intercalation with DNA; potential effects on gene expression. |

| Anticancer Activity | Cytotoxic effects against liver cancer cell lines; modulation of cholinesterase activity. |

| Therapeutic Properties | Anti-inflammatory applications; potential treatments for psychiatric disorders. |

| Ferroptosis Inhibition | Prevents regulated cell death related to oxidative stress; implications in neurodegenerative diseases. |

Case Studies

- Cytotoxicity Screening: A study screened 28 phenothiazine derivatives against Hep3B and SkHep1 liver cancer cell lines, revealing significant cytotoxicity from certain compounds, including this compound .

- Neuroprotective Effects: In vivo studies using zebrafish models demonstrated that certain derivatives could inhibit cholinesterase activity without significant toxicity, suggesting therapeutic potential in neurological conditions .

- Material Development: Research on phenothiazine derivatives has led to the development of new materials with tailored electronic properties suitable for advanced applications in organic electronics .

作用機序

T487 化合物の作用機序は、CXC ケモカイン受容体 3 (CXCR3) への選択的かつ強力な結合を伴います。この受容体に結合することで、T487 は免疫系応答を調節し、抗炎症作用をもたらします。 これに関与する分子標的と経路には、ケモカインシグナル伝達経路の阻害が含まれ、これにより免疫細胞の動員と活性化が抑制されます .

類似化合物との比較

T487 化合物は、CXC ケモカイン受容体 3 (CXCR3) への選択的結合においてユニークです。類似の化合物には、異なるケモカイン受容体を標的とする他のケモカイン受容体アンタゴニストが含まれます。これらの類似化合物には、以下のようなものがあります。

化合物 A: CXC ケモカイン受容体 4 (CXCR4) を標的とします。

化合物 B: CC ケモカイン受容体 5 (CCR5) を標的とします。

化合物 C: CXC ケモカイン受容体 1 (CXCR1) を標的とします。

T487 のユニークさは、CXCR3 に対する特異性であり、これにより、免疫系応答におけるこの受容体の役割を研究し、炎症性疾患に対する標的療法を開発するために特に役立ちます .

生物活性

10-(4-Methoxyphenyl)-10H-phenothiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Ullmann coupling reaction between 4-iodoanisole and phenothiazine, yielding the compound in good overall yields (approximately 75%) . The structural formula can be represented as follows:

This compound features a phenothiazine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Emerging studies suggest that phenothiazine derivatives, including this compound, exhibit anticancer properties . Research indicates that these compounds can modulate neurotransmitter activities and possess cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that certain phenothiazines can induce cell death in liver cancer cells .

| Compound | Activity | Cell Type | Mechanism |

|---|---|---|---|

| This compound | Cytotoxic | Liver cancer cells | Modulation of cholinesterase activity |

| Other Phenothiazines | Cytotoxic | Neuroblastoma, glioma | Induction of apoptosis |

Neuroprotective Effects

In addition to anticancer effects, this compound has been studied for its neuroprotective properties. It has been shown to modulate cholinergic signaling pathways, which are crucial for cognitive functions. The inhibition of acetylcholinesterase (AChE) activity by this compound suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanism of action of this compound involves several pathways:

- Cholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through modulation of various signaling cascades, leading to cell cycle arrest and increased cell death.

- Antioxidant Activity : The methoxy group may contribute to its antioxidant properties, further supporting cellular health and reducing oxidative stress.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- A study involving zebrafish embryos demonstrated that this compound exhibited low toxicity while significantly modulating cholinesterase activity . This suggests a favorable safety profile for potential therapeutic use.

- Another investigation focused on its cytotoxic effects against liver cancer cells found that the compound could significantly reduce cell viability while maintaining low toxicity levels in non-cancerous cells .

Future Directions

Research on this compound is ongoing, with several promising avenues:

- Further Exploration of Anticancer Mechanisms : Understanding the specific pathways through which this compound induces apoptosis could lead to enhanced therapeutic strategies.

- Development of Derivatives : Modifying the chemical structure may yield compounds with improved efficacy and selectivity against specific cancer types or neurodegenerative conditions.

- Clinical Trials : Conducting clinical trials will be essential to establish safety and efficacy in human subjects.

特性

IUPAC Name |

10-(4-methoxyphenyl)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABNHQJAAXYGOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。